7-Nitronaphthalen-2-ol
Overview
Description
7-Nitronaphthalen-2-ol is an organic compound with the molecular formula C10H7NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 7th position and a hydroxyl group (-OH) at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitronaphthalen-2-ol can be synthesized through several methods. One common approach involves the nitration of naphthalen-2-ol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the 7th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the careful handling of reagents and control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 7-Nitronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 7-amino-naphthalen-2-ol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
7-Nitronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-nitronaphthalen-2-ol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
1-Nitronaphthalene: Differing in the position of the nitro group, leading to variations in reactivity and applications.
2-Nitronaphthalene: Another isomer with distinct chemical properties and uses.
8-Nitronaphthalen-2-ol: Similar structure but with the nitro group at the 8th position, affecting its chemical behavior.
Properties
IUPAC Name |
7-nitronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUWECFMAMZFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901445 | |
Record name | NoName_562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38397-08-9, 82322-43-8 | |
Record name | 7-Nitro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38397-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalenol, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082322438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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